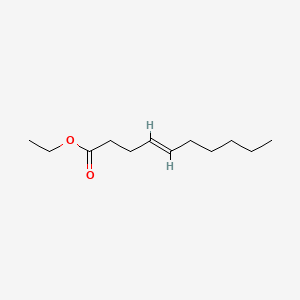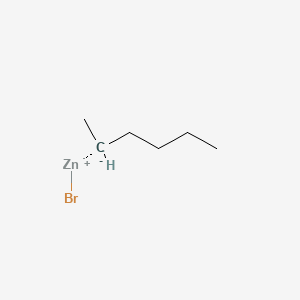
1-Methylpentylzinc bromide
Vue d'ensemble
Description
1-Methylpentylzinc bromide is a chemical compound that falls under the category of organozinc compounds. It is commonly used in laboratory chemicals .
Molecular Structure Analysis
The molecular formula of 1-Methylpentylzinc bromide is C6H13BrZn . The InChI code for this compound is 1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q;;+1/p-1 .
Physical And Chemical Properties Analysis
1-Methylpentylzinc bromide is a liquid with a yellow to brown to black appearance . It has a molecular weight of 230.46 g/mol . The storage temperature for this compound is between 2-8°C .
Applications De Recherche Scientifique
Use in Organic Synthesis
1-Methylpentylzinc bromide is a reagent used in organic synthesis .
Application
It’s often used as a building block in the synthesis of various organic compounds .
Method of Application
The specific method of application can vary depending on the reaction. Generally, it’s used in a solution form, often in tetrahydrofuran (THF), and under an argon atmosphere .
Results
The outcomes can vary widely depending on the specific reaction. In general, it can help form carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Use in Energy Storage Systems
1-Methylpentylzinc bromide has been studied in the context of energy storage, specifically in Zinc-Bromine flow batteries .
Application
In Zinc-Bromine flow batteries, bromine is generated at the positive electrode during the charging process. Bromine complexing agents (BCAs), such as 1-Methylpentylzinc bromide, are used to manage this bromine .
Method of Application
The BCA is integrated into the electrolyte of the battery. During the charging process, the BCA complexes with the bromine, generating an organic phase that is immiscible with the aqueous electrolyte .
Results
The use of 1-Methylpentylzinc bromide as a BCA in Zinc-Bromine flow batteries has been shown to improve the battery’s resistance in voltage and energy efficiency .
Safety And Hazards
1-Methylpentylzinc bromide is considered hazardous. It is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It may cause drowsiness or dizziness, and it is harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .
Propriétés
IUPAC Name |
bromozinc(1+);hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKRKNQBLNDDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexylzinc bromide 0.5 M in Tetrahydrofuran | |
CAS RN |
312693-13-3 | |
| Record name | 312693-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



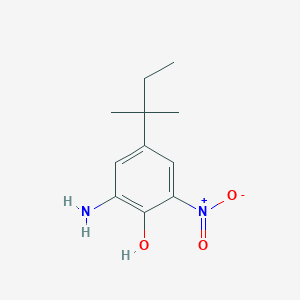
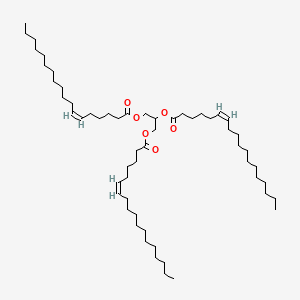
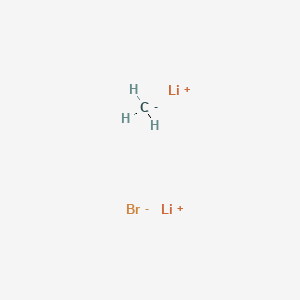
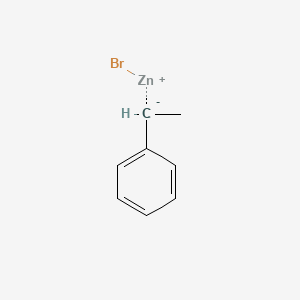
![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)

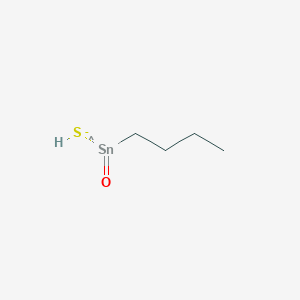
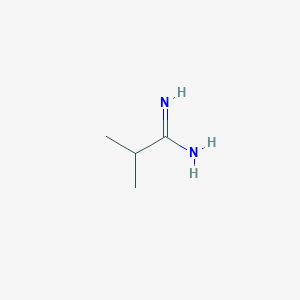
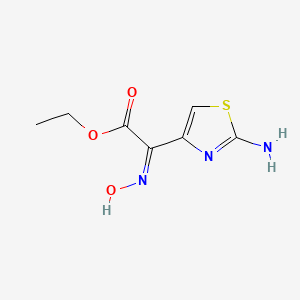
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)


